Methyl 3-bromo-4-butoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-butoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(8-10(11)13)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRZMPZMKKYMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662386 | |
| Record name | Methyl 3-bromo-4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-29-0 | |
| Record name | Methyl 3-bromo-4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Classification and Nomenclature Within Benzoate Derivatives
Methyl 3-bromo-4-butoxybenzoate belongs to the family of organic compounds known as benzoate (B1203000) derivatives. Specifically, it is a substituted methyl benzoate. The core of its structure is a benzene (B151609) ring attached to a carboxylic acid methyl ester. The nomenclature of this compound systematically describes the arrangement of its functional groups. The "methyl" refers to the ester group (-COOCH₃), while "benzoate" indicates the benzene ring and the carboxyl group. The prefixes "3-bromo" and "4-butoxy" specify the substituents on the benzene ring and their respective positions relative to the methyl ester group.
The presence of both a halogen (bromine) and an ether (butoxy group) on the aromatic ring makes it a poly-functionalized molecule. This complexity allows for a wide range of chemical modifications, making it an attractive building block in organic synthesis.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OC)Br |
| InChI Key | Not available |
Academic Significance of Halogenated and Ether Substituted Aromatic Esters
The academic interest in halogenated and ether-substituted aromatic esters is significant due to their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.
Halogenated aromatic compounds are widely utilized in various industrial and agricultural sectors. nih.gov The inclusion of a halogen atom, such as bromine, can significantly alter the electronic properties of the aromatic ring, influencing the compound's reactivity and potential for further chemical transformations. ncert.nic.in Halogenation is a key step in the synthesis of many pharmaceuticals and other biologically active molecules. ncert.nic.in For instance, halogenated compounds are integral to the development of certain drugs and are studied for their potential as flame retardants. ncert.nic.inwikipedia.org
Aromatic ethers also play a crucial role in organic chemistry due to their versatility in synthesis and their presence in numerous biologically active compounds. numberanalytics.com The ether linkage can enhance the stability of a molecule and is a common feature in many pharmaceuticals and agrochemicals. numberanalytics.com The combination of an ether group with an aromatic ester creates a scaffold that is prevalent in many natural products and synthetic compounds with interesting biological activities.
The dual presence of a halogen and an ether group on an aromatic ester, as seen in Methyl 3-bromo-4-butoxybenzoate, presents a unique opportunity for synthetic chemists. This arrangement allows for selective reactions at different sites of the molecule, enabling the construction of complex molecular architectures.
Overview of Potential Research Trajectories for Methyl 3 Bromo 4 Butoxybenzoate
Synthetic Methodology and Intermediate Applications
A primary area of research will likely focus on utilizing this compound as a key intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functionalities. The butoxy group, while generally stable, can also be a site for chemical modification under specific conditions.
Research into the synthesis of this compound itself is also relevant. For example, a related compound, methyl 3-bromo-4-hydroxybenzoate, is synthesized from methyl p-hydroxybenzoate. google.com This precursor could potentially be alkylated to introduce the butoxy group, providing a synthetic route to this compound.
Exploration of Biological Activity
The structural motifs present in this compound suggest potential for biological activity. Halogenated aromatic compounds are known to have a wide range of biological effects. nih.gov Similarly, many compounds containing aromatic ether and ester functionalities exhibit medicinal properties. For example, a structurally related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to have anti-inflammatory properties. nih.govmdpi.com Therefore, future research could involve screening this compound and its derivatives for various biological activities, such as antimicrobial, antifungal, or anticancer properties.
Strategic Approaches to Aryl Bromination
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to this compound, such as derivatives of 4-hydroxybenzoic acid, the directing effects of the existing substituents govern the position of bromination. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl or ester group is a deactivating meta-director. This electronic influence favors the substitution at the position ortho to the hydroxyl group, which is the 3-position.
Regioselective Bromination Techniques
Achieving high regioselectivity is crucial to avoid the formation of undesired isomers, such as 3,5-dibrominated products. Various methods have been developed to control the bromination of activated aromatic rings like phenols and their derivatives. nih.gov
One common approach involves the direct bromination of a 4-hydroxybenzoate (B8730719) derivative. For instance, the synthesis of Methyl 3-bromo-4-hydroxybenzoate, a key intermediate, can be achieved by reacting methyl p-hydroxybenzoate with bromine. google.com To enhance selectivity and manage the reactivity of bromine, the reaction is often performed in specific solvents and may use a catalyst. A patented method describes the use of glacial acetic acid as a catalyst in a halogenated alkane (like dichloromethane (B109758) or chloroform) or an ether solvent (like diethyl ether or 1,4-dioxane) at controlled temperatures between -10 °C and 50 °C. google.com This method is reported to be high-yielding and suitable for industrial production. google.com
Another strategy involves the use of N-bromosuccinimide (NBS), a milder and more selective brominating agent compared to elemental bromine. libretexts.orgnih.gov The reaction of catechol with NBS and fluoroboric acid, for example, results in a highly regioselective monobromination. nih.gov For deactivated aromatic compounds, a combination of NBS and a strong acid like concentrated sulfuric acid can be effective. organic-chemistry.org
Alternative brominating systems, such as ammonium (B1175870) bromide with an oxidant like Oxone, offer a mild and rapid method for the regioselective bromination of various aromatic compounds, providing monobrominated products in good yields. organic-chemistry.org
Table 1: Selected Regioselective Bromination Methods for Aromatic Compounds
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Hydroxybenzoic acid | Bromine, Acetic Acid | Ice cooling, then room temperature for 33 hours | 4-Bromo-3-hydroxybenzoic acid | 21% | |
| Methyl 4-hydroxybenzoate | Br2, Glacial Acetic Acid | Halogenated alkane or ether solvent, -10°C to 50°C | Methyl 3-bromo-4-hydroxybenzoate | High Yield | google.com |
| Catechol | N-bromosuccinimide (NBS), HBF4 | Acetonitrile (B52724), -30°C to room temperature | 4-Bromobenzene-1,2-diol | 100% | nih.gov |
| Activated Aromatic Compounds | Ammonium bromide, Oxone | Methanol (B129727) or water, ambient temperature | Monobrominated Products | Good | organic-chemistry.org |
Radical Initiation and Halogenation Protocols
While electrophilic substitution is the primary mechanism for brominating the aromatic ring itself, radical halogenation is relevant for substituting alkyl side chains, specifically at the benzylic position. byjus.comchemistrysteps.com This type of reaction involves the generation of bromine radicals, typically initiated by UV light or a radical initiator. libretexts.orgbyjus.com N-bromosuccinimide (NBS) is a key reagent for benzylic bromination as it can provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any potential double bonds. libretexts.orgchemistrysteps.com
The mechanism proceeds through three main steps:
Initiation: Homolytic cleavage of the bromine-bromine bond or the N-Br bond in NBS to form bromine radicals. libretexts.orgbyjus.com
Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the benzylic bromide and a new bromine radical, which continues the chain reaction. byjus.comchemistrysteps.com
Termination: The reaction concludes when radicals combine with each other. byjus.com
Although not directly applied to the synthesis of the core structure of this compound, these protocols are essential for the synthesis of analogues with modified alkyl groups attached to the aromatic ring. For instance, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium can be used for the regioselective bromination at the benzylic position of toluene (B28343) derivatives. rsc.org
Esterification Protocols for Benzoate (B1203000) Synthesis
The formation of the methyl ester is a critical step in the synthesis of the target compound. This can be achieved either before or after the bromination and alkylation steps.
Acid-Catalyzed Esterification Principles
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid like sulfuric acid or hydrochloric acid. researchgate.net The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (in this case, methanol) is often used, or the water formed during the reaction is removed. usm.my
For example, Methyl 3-bromobenzoate can be synthesized by dissolving 3-bromobenzoic acid in methanol and refluxing the mixture with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. researchgate.net
Table 2: Examples of Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromobenzoic acid | Methanol | H2SO4 | Reflux, 10 hours | 85% | chemicalbook.com |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H2SO4 | Microwave, 100°C | 16% | usm.my |
| Substituted Benzoic Acids | Methanol/Benzyl Alcohol | Phosphoric acid modified Montmorillonite K-10 | Solvent-free | Good | ijstr.org |
Alternative Esterification Pathways
To overcome the limitations of Fischer esterification, such as harsh conditions and equilibrium constraints, several alternative methods have been developed.
One approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 3-bromo-4-methylbenzoic acid can be treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride, which is then reacted with methanol to give Methyl 3-bromo-4-methylbenzoate.
N-bromosuccinimide (NBS) has also been reported as an efficient metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids under mild, neat conditions. nih.gov Studies have shown that 7 mol% of NBS at 70 °C is optimal for the conversion of benzoic acid to methyl benzoate. nih.gov
For sterically hindered alcohols or acids, methods using coupling agents are often employed. The use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like EDC, provides an efficient route to esters. researchgate.net
Alkylation Reactions in Ether Formation
The final key transformation is the formation of the butoxy ether linkage. This is typically accomplished via a nucleophilic substitution reaction where the hydroxyl group of a phenol (B47542) derivative is converted into an alkoxide and then reacted with an alkyl halide.
The Williamson ether synthesis is the most common method for this purpose. masterorganicchemistry.com It involves the deprotonation of an alcohol or phenol to form the corresponding alkoxide, which then acts as a nucleophile in an S_N2 reaction with a primary alkyl halide, such as 1-bromobutane (B133212). masterorganicchemistry.com For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to form the phenoxide ion. organic-synthesis.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile. organic-synthesis.com
Table 3: Conditions for Williamson Ether Synthesis
| Phenol | Alkyl Halide | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate | 1-Bromoalkane | K2CO3 | Butanone | Reflux, 24 hours | |
| Phenol derivative | Alkyl halide (1°) | K2CO3 or Cs2CO3 | Acetonitrile | Room temperature, 6 hours | organic-synthesis.com |
| Phenols | Benzyl chloride | NaHCO3 or K2CO3 | Solvent-free | Low temperature | researchgate.net |
Phase-transfer catalysis (PTC) offers an enhancement to the Williamson synthesis, particularly when dealing with reactions between two immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). acs.orgresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, accelerating the reaction under milder conditions and often without the need for anhydrous solvents. acs.orgresearchgate.netacs.org
An alternative to the Williamson synthesis is the Mitsunobu reaction. organic-chemistry.orgnumberanalytics.com This reaction allows for the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgbyjus.com The reaction proceeds by activating the alcohol's oxygen, making it a good leaving group for substitution by a nucleophile. organic-chemistry.orgmissouri.edu While highly effective for many alcohols, its application to phenols can sometimes be challenging due to the lower acidity of phenols compared to other nucleophiles used in the reaction. byjus.com
Butoxy Chain Introduction Strategies
The introduction of the butoxy group onto the aromatic ring, specifically at the C-4 position, is a critical transformation in the synthesis of this compound. This is typically achieved via etherification of a phenolic precursor, most commonly Methyl 3-bromo-4-hydroxybenzoate. google.comnih.gov The primary methods employed for this alkylation are the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This classical and widely used method involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgchemistrytalk.org In this context, the phenolic hydroxyl group of Methyl 3-bromo-4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an appropriate butyl halide (e.g., 1-bromobutane or 1-iodobutane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage. wikipedia.orgchemistnotes.com
The choice of base is crucial for the initial deprotonation. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH) for less acidic phenols. chemistnotes.comorganic-synthesis.com The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophilic attack. chemistrytalk.org
Ullmann Condensation: An alternative strategy, particularly for aryl ether synthesis, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or alkoxide. wikipedia.orgorganic-chemistry.org While traditionally used for diaryl ethers, modern variations have expanded its use to alkyl aryl ethers. acs.orgunion.edu In this scenario, one could envision a reaction between a protected 3-bromo-4-halobenzoate and sodium butoxide, catalyzed by a copper(I) salt, such as CuI. union.eduarkat-usa.org The classic Ullmann reaction often requires high temperatures and polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene. wikipedia.org However, recent advancements have led to the development of ligated copper catalyst systems that allow the reaction to proceed under milder conditions and in less polar solvents like toluene or xylene. arkat-usa.org
Nucleophilic Substitution for Ether Linkages
The formation of the ether bond in this compound is fundamentally a nucleophilic substitution reaction. byjus.com In the Williamson synthesis, the mechanism is a classic SN2 pathway. wikipedia.org
The key steps are:
Deprotonation: An alcohol is deprotonated by a base to form a potent nucleophile, the alkoxide ion. In this specific synthesis, the phenolic proton of Methyl 3-bromo-4-hydroxybenzoate is abstracted. chemistnotes.com
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the alkyl halide (e.g., 1-bromobutane). This attack occurs from the backside relative to the leaving group (the bromide ion). wikipedia.orgchemistrytalk.org
Transition State and Inversion: The reaction proceeds through a single, concerted step where the C-O bond forms simultaneously as the C-Br bond breaks. wikipedia.org
For the SN2 mechanism to be efficient, the alkyl halide should be primary or methyl, as these are less sterically hindered. organic-synthesis.combyjus.com Secondary and tertiary halides are more prone to undergo a competing elimination (E2) reaction, which would lead to the formation of butene instead of the desired ether. chemistrytalk.org Therefore, using a primary butyl halide like 1-bromobutane or 1-iodobutane (B1219991) is essential for a successful Williamson synthesis of the target molecule.
The Ullmann condensation follows a different, more complex mechanism involving organocopper intermediates. It typically involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alkoxide and subsequent reductive elimination to form the aryl ether and regenerate the copper catalyst. organic-chemistry.orgunion.edu
Multi-step Synthesis Design and Optimization
A potential synthetic sequence is:
Bromination: Selective bromination of methyl 4-hydroxybenzoate at the C-3 position, ortho to the activating hydroxyl group, yields the key intermediate, Methyl 3-bromo-4-hydroxybenzoate. google.com
Etherification: Introduction of the butoxy chain via Williamson ether synthesis as described previously. researchgate.net
The order of these steps is critical. Performing the bromination first takes advantage of the strong activating and ortho-directing effect of the hydroxyl group. libretexts.org
Reaction Yield Enhancement Strategies
Catalyst Selection: For the etherification step, the choice of base and catalyst can significantly impact yield. While traditional methods use stoichiometric amounts of base, catalytic approaches are being developed. For the initial esterification (if starting from the carboxylic acid), solid acid catalysts like zirconia-titania have been shown to be effective and reusable, offering high yields. mdpi.comresearchgate.net
Reaction Conditions: Optimization of temperature, reaction time, and solvent is crucial. For instance, in the Ullmann coupling, temperature can significantly affect yield, with higher temperatures sometimes leading to better results. arkat-usa.org Automated optimization platforms can be used to rapidly screen a wide range of conditions to find the optimal set of parameters for yield. acs.org
Reagent Choice: In the Williamson synthesis, using a more reactive alkylating agent like 1-iodobutane instead of 1-bromobutane can increase the reaction rate, although cost may be a factor. The choice of base is also critical; for instance, cesium carbonate (Cs₂CO₃) is often found to be more effective than potassium carbonate in promoting O-alkylation of phenols. organic-synthesis.com
Minimizing Side Reactions: In the bromination step, controlling the stoichiometry and reaction conditions (e.g., low temperature) is essential to prevent the formation of di-brominated byproducts. google.com In the etherification step, using a primary alkyl halide minimizes the competing elimination reaction. chemistrytalk.org
Table 1: Comparison of Etherification Conditions and Impact on Yield
| Method | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Williamson | K₂CO₃ / Cs₂CO₃ | Acetonitrile | Room Temp - Reflux | Good to Excellent | organic-synthesis.com |
| Williamson | NaH | THF | 0 - Room Temp | Good to Excellent | organic-synthesis.com |
| Ullmann (Classic) | Stoichiometric Cu | NMP / DMF | >150 | Variable | wikipedia.org |
| Ullmann (Modern) | Catalytic CuI / Ligand | Toluene / Xylene | 110-140 | Moderate to Good | arkat-usa.org |
Process Efficiency and Scalability Considerations
Transitioning a synthesis from the laboratory to an industrial scale introduces new challenges related to efficiency, cost, and safety. openpr.com
Process Mass Intensity (PMI): A key metric in green chemistry, PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active product obtained. Optimization aims to reduce PMI by minimizing solvent use and waste. acs.org
Solvent Selection: The choice of solvent is critical for scalability. Ideal solvents are effective, inexpensive, non-toxic, and easily recyclable. researchgate.net While solvents like DMF are effective, their toxicity and high boiling points make them less desirable for large-scale production. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining traction. acs.orgnih.gov Solvent-free reaction conditions, where possible, are the most ideal. rsc.orgacs.org
Telescoping/One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" or telescoped process without isolating intermediates can dramatically improve efficiency. nih.gov This reduces solvent usage, minimizes product loss during transfers and purifications, and saves time and energy. For example, developing a one-pot bromination-etherification sequence would be a significant process improvement.
Catalyst Reusability: The use of heterogeneous or recyclable catalysts is highly advantageous for scalable processes. Solid acid catalysts, for instance, can be filtered off and reused, reducing both cost and waste. mdpi.comresearchgate.netrsc.org
Principles of Sustainable Synthesis in Benzoate Chemistry
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgsolubilityofthings.com These principles are highly relevant to the synthesis of benzoate esters and their derivatives.
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product. acs.org The Williamson ether synthesis, for example, has a relatively good atom economy, but it still produces a salt byproduct (e.g., NaBr). Catalytic dehydrative etherification, where two alcohols are combined to form an ether and water, represents a more atom-economical alternative, though it may require harsher conditions or specialized catalysts. rsc.orgacs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, be recycled indefinitely. acs.org The shift from stoichiometric copper in classic Ullmann reactions to modern catalytic systems is a prime example. organic-chemistry.orgarkat-usa.org Similarly, using solid acid catalysts for esterification instead of stoichiometric amounts of strong mineral acids like sulfuric acid avoids the generation of large quantities of acidic waste. mdpi.comresearchgate.net
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. solubilityofthings.com Conducting reactions at ambient temperature and pressure is ideal. The development of more active catalysts that allow for lower reaction temperatures contributes to energy efficiency. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption.
Use of Renewable Feedstocks and Safer Solvents: Whenever feasible, starting materials and solvents should be derived from renewable sources and be non-toxic. solubilityofthings.com While the core aromatic structure of this molecule is derived from fossil fuels, there is a major push to develop bio-based routes to aromatic compounds. nih.gov The selection of greener solvents is a more immediate and impactful change that can be made to improve the sustainability of the synthesis. researchgate.netnih.gov
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org A well-designed synthetic route to this compound avoids protecting groups by carefully ordering the reaction steps.
By integrating these principles, the synthesis of this compound can be made not only more efficient and cost-effective but also more environmentally sustainable. sophim.comnih.gov
Computational Chemistry and in Silico Investigations of Methyl 3 Bromo 4 Butoxybenzoate
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering deep insights into the intrinsic nature of Methyl 3-bromo-4-butoxybenzoate.
Molecular Orbital Analysis and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic properties. chitkara.edu.in For this compound, the distribution and energies of these orbitals are significantly influenced by its substituent groups: the electron-withdrawing bromo and methyl ester groups, and the electron-donating butoxy group.
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the energies of these orbitals. scientific.netresearchgate.net The HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the butoxy group, which are the most electron-rich regions. The LUMO, conversely, would likely be distributed over the methyl ester group and the carbon-bromine anti-bonding orbital, indicating regions susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 1: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.62 | A measure of chemical reactivity and electronic excitation energy. |
Note: These values are illustrative and would be derived from specific DFT calculations.
Conformational Landscape Exploration and Energy Minima
The flexibility of the butoxy and methyl ester groups gives rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable three-dimensional arrangements (rotamers) of the molecule and their relative energies. lumenlearning.comyoutube.com Rotations around the C-O bond of the ester and the C-O and C-C single bonds of the butoxy chain are the primary sources of conformational isomerism.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°C-O-C-C of butoxy) | Relative Energy (kcal/mol) | Stability Ranking |
| Anti | 180 | 0.00 | Most Stable |
| Gauche (+) | 60 | 0.95 | Less Stable |
| Gauche (-) | -60 | 0.95 | Less Stable |
| Eclipsed | 0 | 4.50 | Least Stable (Transition State) |
Note: Values are hypothetical, representing the expected energetic landscape from DFT calculations.
Transition State Elucidation and Reaction Mechanism Prediction
DFT is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, one could investigate its synthesis via the esterification of 3-bromo-4-butoxybenzoic acid. DFT calculations can be used to model the reaction mechanism, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netdnu.dp.ua
This analysis would involve locating the transition state for the key bond-forming or bond-breaking steps. The energy of the transition state relative to the reactants determines the activation energy, which is crucial for understanding the reaction kinetics. mdpi.com For instance, in an acid-catalyzed esterification, DFT could elucidate the role of the catalyst in lowering the activation barrier. researchgate.net The calculated reaction profile provides a detailed, step-by-step understanding of how the transformation occurs at a molecular level.
Table 3: Illustrative DFT-Calculated Energies for a Reaction Step
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants | 3-bromo-4-butoxybenzoic acid + Methanol (B129727) | 0.0 |
| Transition State | Tetrahedral intermediate formation | +15.2 |
| Product | This compound + Water | -5.8 |
Note: These values are illustrative for a hypothetical esterification reaction step.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the flexibility and conformational changes of this compound in a simulated environment, such as in a solvent like water or an organic solvent. researchgate.netnih.gov
An MD simulation would reveal how the butoxy chain and methyl ester group move and rotate at a given temperature. This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site or interact with a surface. nih.gov Analysis of the MD trajectory can provide information on the root-mean-square fluctuation (RMSF) of different atoms, highlighting the most flexible regions of the molecule. Furthermore, the simulation can shed light on the specific interactions, such as hydrogen bonding or van der Waals forces, between the molecule and the surrounding solvent molecules. acs.org
Molecular Docking for Intermolecular Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com
In a hypothetical scenario, this compound could be docked into the active site of a bacterial enzyme, for which some benzoic acid derivatives have shown inhibitory activity. nih.gov The docking algorithm would explore various binding poses and score them based on the predicted binding affinity. The results would highlight the key intermolecular interactions, such as hydrogen bonds between the ester's carbonyl oxygen and amino acid residues, or hydrophobic interactions involving the butoxy chain and the aromatic ring. nih.gov The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result |
| Binding Affinity (kcal/mol) | -7.2 |
| Interacting Residues | TYR 88, LEU 154, PHE 210 |
| Interaction Types | Hydrogen bond with ester carbonyl, Hydrophobic interactions with the butoxy chain and aromatic ring. |
Note: These results are for a hypothetical docking study and are for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds. thieme-connect.com
To develop a QSAR model for this compound, one would first need a dataset of structurally related compounds with measured biological activity (e.g., antibacterial or antifungal activity). chitkara.edu.in For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges). dergipark.org.tr Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed activity. Such a model could reveal that, for instance, increased hydrophobicity of the alkoxy chain enhances activity, providing a rationale for designing more potent analogs.
Table 5: Example of a Hypothetical QSAR Equation
| Equation | R² | Q² |
| pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C | 0.85 | 0.75 |
Note: This is a generic, illustrative QSAR model. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. R² and Q² are statistical measures of the model's goodness-of-fit and predictive power, respectively.
No Published Research Found for this compound
Despite a comprehensive search for scientific literature and data, no specific computational chemistry or in-silico investigation studies were found for the chemical compound this compound.
While basic identifiers for this compound are available through chemical supplier catalogs, there is a notable absence of published research in peer-reviewed journals and scientific databases concerning its cheminformatics, structure-property correlation, or any form of computational analysis.
This lack of available data prevents the creation of a detailed scientific article as requested, as there are no research findings to report or from which to generate data tables for structure-property correlations. The scientific community has not, to date, published any studies that would form the basis of the outlined article.
Basic Compound Identifiers
While in-depth research is not available, the following basic identifiers for this compound have been collated from chemical vendor sources.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 1131594-29-0 |
| Molecular Formula | C12H15BrO3 |
| Molecular Weight | 287.15 g/mol |
| InChI Key | KIRZMPZMKKYMBE-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OC)Br |
Without dedicated scholarly research, any discussion on the computational chemistry and in-silico investigations of this compound would be purely speculative and would not meet the requirements for a professional and authoritative article based on verifiable findings.
Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Butoxybenzoate
Electrophilic and Nucleophilic Reaction Pathways on the Aromatic Ring
The aromatic ring of Methyl 3-bromo-4-butoxybenzoate is activated towards electrophilic substitution by the electron-donating butoxy group (-OBu) and deactivated by the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) groups. The butoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the position para to the butoxy group is already substituted with the methyl ester. The positions ortho to the butoxy group are C3 and C5. The C3 position is blocked by the bromo substituent. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Conversely, for nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing methyl ester group can facilitate the reaction, particularly if a strong nucleophile is used. The bromo substituent can act as a leaving group in such reactions. The butoxy group, being electron-donating, would disfavor this reaction pathway. The outcome of such reactions would depend on the reaction conditions and the nature of the nucleophile.
| Reaction Type | Directing Effect of Substituents | Predicted Outcome |
| Electrophilic Aromatic Substitution | -OBu: ortho, para directing (activating)-Br: ortho, para directing (deactivating)-COOCH₃: meta directing (deactivating) | Substitution favored at the C5 position, ortho to the butoxy group and meta to the ester. |
| Nucleophilic Aromatic Substitution | -COOCH₃: Activates ring for nucleophilic attack-Br: Leaving group-OBu: Deactivates ring for nucleophilic attack | Possible, but challenging due to the deactivating effect of the butoxy group. |
Reactivity of the Bromo-Substituent in Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key site for reactivity, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing ester group can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial step in the catalytic cycle of many cross-coupling reactions.
Common cross-coupling reactions that this compound could undergo include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a versatile method for introducing a wide range of alkyl, alkenyl, or aryl groups at the C3 position.
Heck-Mizoroki Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond, leading to the synthesis of substituted anilines.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a new carbon-carbon triple bond.
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, and optimization is often necessary to achieve high yields and selectivity.
| Cross-Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | R-B(OH)₂ | Methyl 3-R-4-butoxybenzoate |
| Heck-Mizoroki | H₂C=CHR | Methyl 4-butoxy-3-(alkenyl)benzoate |
| Buchwald-Hartwig | R₂NH | Methyl 4-butoxy-3-(dialkylamino)benzoate |
| Sonogashira | R-C≡CH | Methyl 4-butoxy-3-(alkynyl)benzoate |
Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)
The methyl ester group of this compound can undergo various transformations, most notably hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-butoxybenzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible reaction, and the use of a large excess of water can drive the equilibrium towards the carboxylic acid product.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. The reaction with a strong base, such as sodium hydroxide (B78521), yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to give the final carboxylic acid.
Transesterification: The methyl ester can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed as a byproduct.
Catalysis in Organic Transformations Involving Benzoates
Catalysis plays a pivotal role in the transformations of benzoate (B1203000) derivatives like this compound.
Cross-Coupling Reactions: As discussed, palladium complexes are the most common catalysts for cross-coupling reactions involving the bromo substituent. The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium center is crucial for tuning the catalyst's activity and selectivity.
Ester Transformations: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and base catalysts (e.g., sodium methoxide, sodium hydroxide) are commonly used for hydrolysis and transesterification reactions. youtube.com
C-H Activation: More advanced catalytic systems can enable the direct functionalization of C-H bonds on the aromatic ring. While the butoxy group directs to the C5 position, a catalyst could potentially be designed to achieve regioselectivity for other positions, although this would be a significant synthetic challenge.
Photocatalysis: Recent research has shown that benzoate esters can act as photosensitizing catalysts in certain reactions. For instance, methyl 4-fluorobenzoate (B1226621) has been used as a photosensitizing catalyst for C(sp³)–H fluorinations. nih.gov This suggests that under photochemical conditions, the benzoate moiety of this compound could potentially participate in or mediate light-induced reactions.
The development of new and efficient catalytic systems continues to expand the synthetic utility of substituted benzoates, enabling the construction of complex molecules with high precision and efficiency.
Rational Molecular Design and Structure Activity Relationship Sar Exploration
Design Principles for Modulating Molecular Recognition
The rational design of molecules like Methyl 3-bromo-4-butoxybenzoate hinges on understanding and manipulating the non-covalent interactions that govern molecular recognition. These interactions, including hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces, are dictated by the molecule's three-dimensional structure and electronic properties.
The bromine atom at the 3-position and the butoxy group at the 4-position of the benzene (B151609) ring are key determinants of the molecule's interaction profile. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms, which can influence binding affinity and selectivity to biological targets. The butoxy group, with its flexible alkyl chain, contributes to hydrophobic interactions and can adopt various conformations to fit into binding pockets. The methyl ester group provides a site for potential hydrogen bonding and can be hydrolyzed by esterases in biological systems, which can be a design consideration for prodrug strategies.
Systematic Variation of Aromatic Substituents (e.g., Halogens, Alkoxy Chains)
Systematic modification of the substituents on the aromatic ring is a fundamental strategy in SAR studies to probe the chemical space around a lead compound.
Halogens: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) would systematically alter the size, electronegativity, and halogen bonding capability of the substituent. For instance, substituting bromine with iodine in a similar scaffold, as seen in Methyl 3-bromo-4-iodobenzoate, introduces a larger and more polarizable atom, which can lead to stronger halogen bonds. sigmaaldrich.com Conversely, replacement with a smaller and more electronegative fluorine atom would significantly change the electronic distribution and interaction potential.
Alkoxy Chains: Altering the alkoxy chain at the 4-position from a butoxy group to a methoxy (B1213986) group, as in Methyl 3-bromo-4-methoxybenzoate, reduces the lipophilicity and conformational flexibility of the side chain. nih.govsigmaaldrich.comscbt.comtcichemicals.comsigmaaldrich.comchemicalbook.com This modification can impact solubility, membrane permeability, and the nature of hydrophobic interactions with a target. The shorter methoxy group would have a more defined and rigid orientation compared to the more adaptable butoxy chain.
Bioisosteric Replacements within the Benzoate (B1203000) Scaffold
Bioisosteric replacement is a powerful tool in drug design where one functional group is replaced by another with similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com
For this compound, several bioisosteric replacements could be considered:
Bromo Group: The bromine atom could be replaced by other groups of similar size and electronic character, such as a trifluoromethyl group or a cyano group. cambridgemedchemconsulting.com These substitutions can influence the electronic nature of the aromatic ring and introduce new interaction points.
Butoxy Group: The butoxy group could be replaced with a thioether or an alkylamino group to explore different types of interactions and metabolic stabilities.
Impact of Alkyl Chain Length and Branching on Molecular Properties
The length and branching of the alkyl chain of the alkoxy group can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, solubility, and melting point.
A study on the interaction between methyl benzoate and alcohols demonstrated that increasing the alkyl chain length of the alcohol weakens the strength of hydrogen bond interactions and packing efficiency. researchgate.net Similarly, for polyacrylate-based network materials, the glass transition temperature is significantly influenced by the type of alkyl ester chain. mdpi.com In the context of this compound, increasing the length of the butoxy chain (e.g., to a pentoxy or hexoxy group) would likely increase its lipophilicity, which could affect its absorption and distribution in biological systems.
Introducing branching into the alkyl chain, for example, by using an isobutoxy or a sec-butoxy group instead of the n-butoxy group, would alter the steric profile of the molecule. This can impact how the molecule fits into a binding site and can also influence its metabolic stability by shielding certain positions from enzymatic attack. For instance, 3-Methylbutyl 3-bromo-4-(2-methylpropoxy)benzoate is a related compound with branched alkyl chains. epa.gov
Conformational Flexibility and Rigidity in Design Paradigms
The balance between conformational flexibility and rigidity is a critical aspect of molecular design. A flexible molecule can adapt its shape to fit into a binding site, but this can come at an entropic cost. A rigid molecule has a more defined conformation, which can lead to higher binding affinity if it perfectly complements the target, but it may be less able to adapt to different binding environments.
In this compound, the butoxy chain introduces a degree of conformational flexibility. The four-carbon chain can adopt numerous conformations through rotation around its single bonds. This flexibility allows the molecule to explore a larger conformational space and potentially interact with various parts of a binding pocket.
Advanced Applications and Materials Science Contexts
Utility as a Precursor for Advanced Materials
The multifunctionality of Methyl 3-bromo-4-butoxybenzoate makes it a compelling candidate for the synthesis of advanced materials. The presence of the bromo substituent offers a reactive site for cross-coupling reactions, while the butoxy chain can influence solubility and the physical properties of resulting materials.
Liquid Crystalline Systems (Mesogenic Unit Integration)
While direct studies on the integration of this compound into liquid crystalline systems are not widely published, the structural characteristics of this molecule are highly suggestive of its potential as a mesogenic unit. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecules possess a degree of orientational order, which can be influenced by electric fields, making them crucial components in display technologies.
The core phenyl benzoate (B1203000) structure is a common feature in many liquid crystal molecules, often forming the rigid core that encourages mesophase formation. The butoxy tail provides the necessary flexibility and can influence the type of liquid crystalline phase (e.g., nematic, smectic). Furthermore, related compounds such as 4-Bromo-2-methylbenzoic acid have been utilized as starting materials for mesogen-jacketed liquid crystalline polymers. This suggests that this compound could similarly be elaborated into more complex liquid crystal structures. The bromo- a tom could be functionalized to link to other molecular fragments, thereby creating novel liquid crystalline materials with tailored properties.
Polymer Synthesis (Monomer Incorporation)
In the field of polymer science, this compound holds promise as a functional monomer. The bromine atom can serve as a site for polymerization or for post-polymerization modification. For instance, it could be a key reactant in the synthesis of specialized polymers through cross-coupling reactions.
A closely related compound, Methyl 3-bromo-4-hydroxybenzoate, has been used to prepare a phosphorus- and bromine-containing bifunctional monomer. This highlights the potential of the bromobenzoate structure to be incorporated into polymer backbones, imparting specific properties such as flame retardancy (due to the phosphorus and bromine) and thermal stability. The butoxy group in this compound could further enhance the solubility of the resulting polymers in organic solvents, facilitating their processing and application in coatings, films, and other advanced material forms.
Intermediacy in Complex Pharmaceutical Precursor Synthesis
Substituted benzoates are fundamental building blocks in the pharmaceutical industry. The specific substitution pattern of this compound offers a unique starting point for the synthesis of complex pharmaceutical intermediates.
Pathway Elucidation for Advanced Therapies
While specific pathways involving this compound in the synthesis of advanced therapeutics are not yet detailed in public literature, the roles of its analogs are instructive. For example, a retracted study on the synthesis of the anticancer drug Gefitinib started from methyl 3-hydroxy-4-methoxybenzoate, a compound structurally similar to the hydroxy derivative of the title compound. This suggests that the 3-substituted-4-alkoxybenzoate scaffold is valuable in the construction of complex, biologically active molecules. The bromine atom on this compound provides a handle for introducing further molecular complexity through reactions such as Suzuki or Heck couplings, which are widely used in modern medicinal chemistry to build carbon-carbon bonds.
Strategies for Enabling Diversification
The reactivity of the bromine atom and the ester group on this compound allows for a multitude of chemical transformations, enabling the diversification of a synthetic route to create a library of related compounds for drug discovery. The bromine can be replaced with various other functional groups through nucleophilic substitution or organometallic cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other derivatives. This versatility allows medicinal chemists to systematically modify the structure of a lead compound to optimize its pharmacological properties.
Exploration in Agrochemical and Specialty Chemical Synthesis
The structural features of this compound also make it a person of interest for the synthesis of new agrochemicals and specialty chemicals. Many modern herbicides, insecticides, and fungicides contain substituted aromatic rings. The bromo- and butoxy- groups can influence the biological activity and physical properties of a molecule, such as its environmental persistence and uptake by plants or insects.
Related bromobenzoic acid derivatives are known intermediates for agrochemicals. The development of new active ingredients in the agrochemical sector often relies on the availability of versatile building blocks like this compound to create novel structures with improved efficacy and safety profiles. In the realm of specialty chemicals, this compound could find use in the synthesis of dyes, pigments, and other performance chemicals where the specific substitution pattern can fine-tune color, stability, and other desired characteristics.
Concluding Perspectives and Future Research Directions
Opportunities for Novel Synthetic Methodologies
In response to the challenges of traditional synthesis, researchers are actively exploring novel methodologies that offer greater efficiency, selectivity, and sustainability. One promising area is the development of metal-free synthesis approaches. acs.orgrub.de These methods avoid the use of expensive and toxic transition metals, which can contaminate final products and pose environmental risks. acs.orgrub.de For example, a novel, metal-free approach for preparing diarylamines uses simple, inexpensive reagents like urea-hydrogen peroxide, aromatic aldehydes, and anilines in a one-pot strategy. acs.org
Electrochemical techniques are also emerging as a powerful tool, enabling transformations that were previously difficult to achieve, such as the highly selective insertion of a single carbon atom into an aromatic ring. scitechdaily.com This method offers a new strategy for the site-selective molecular editing of aromatic structures. scitechdaily.com Additionally, the principles of "green chemistry" are being more widely adopted, emphasizing the use of sustainable protocols under solvent-free conditions, which leads to cleaner and more economical processes. mdpi.comacs.org Techniques like photocatalysis, which uses light as an energy source, and mechanochemical activation through ball-milling are becoming more common for various organic reactions, including cross-coupling and cycloadditions. mdpi.com The ultimate goal is to design chemical products and processes that reduce or eliminate hazardous substances. acs.org
Emerging Roles in Interdisciplinary Scientific Fields
Halogenated benzoates and related aromatic compounds are finding expanding roles across diverse scientific disciplines. In medicinal chemistry and chemical biology, halogen bonding is increasingly recognized as a significant interaction for enhancing the affinity and specificity of ligands for protein binding sites. acs.org The ability of a halogenated compound to interact with a Lewis base, such as a backbone carbonyl oxygen in a protein, can be a powerful tool in drug design. acs.org For example, ester derivatives of natural products, when modified with a halogenated benzoyl group, have shown significantly enhanced anti-fungal activity against pathogens like Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov
In environmental science, these compounds are central to bioremediation research. Certain halogenated benzoates have been shown to prime or activate the microbial dechlorination of persistent pollutants like polychlorinated biphenyls (PCBs). dss.go.th Specifically, 4-bromobenzoate (B14158574) and 4-iodobenzoate (B1621894) can initiate this activity in anaerobic sediments. dss.go.th The study of how microorganisms degrade halogenated aromatics is a key area of research, as these biological processes offer sustainable and low-cost technologies for removing toxicants from the environment. nih.gov Furthermore, some benzoates are being investigated for therapeutic applications in neurodegenerative diseases, where they have shown anti-inflammatory effects and the ability to upregulate protective factors in the brain. nih.gov
Advanced Computational Tools for Predictive Research
The development of advanced computational tools is revolutionizing research into halogenated benzoates and other chemical compounds. These tools enable rapid and accurate predictions of chemical properties and reactivity, significantly reducing computational costs and streamlining experimental work. nih.gov Computer-aided drug design, for instance, uses computational models to evaluate large libraries of virtual molecules, helping to prioritize which new compounds to synthesize and test for properties like protein-ligand binding affinity. escholarship.org
Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomistic-level precision for modeling solvation energies and interactions. researchgate.net Machine learning and deep learning models are proving particularly effective at predicting chemical reactions and identifying potential products, sometimes achieving human-level performance. nih.govescholarship.org These data-driven approaches can uncover complex patterns in chemical data, leading to more reliable predictions of properties like solubility and biological activity. researchgate.netresearchgate.net By combining experimental data with computational insights, researchers can more efficiently resolve challenges and guide the design of new molecules with desired characteristics, from novel drugs to innovative materials. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
